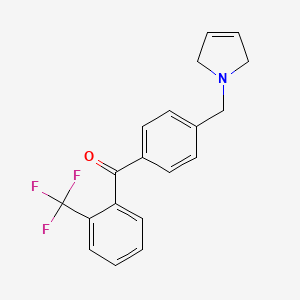

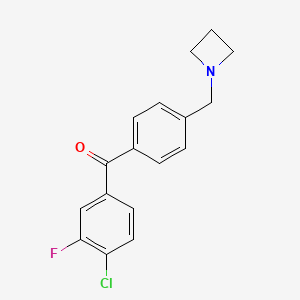

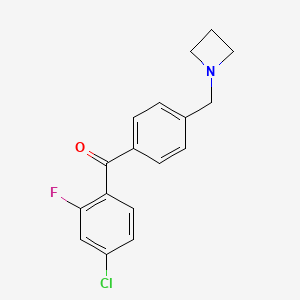

(4-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(2-(三氟甲基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was reported using acetophenone and trimethylacetaldehyde with TosMIC and a mild base, which suggests that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of other complex pyrrole derivatives, such as those containing thiazol and thiophene rings, involves characterization techniques like UV, IR, NMR, and mass spectrometry, which are essential for confirming the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often analyzed using density functional theory (DFT) calculations, which provide information on equilibrium geometry, bonding features, and vibrational wave numbers . Such computational studies can also reveal the impact of substituents on the molecule's electronic properties, as indicated by the HOMO-LUMO energy gap, which is crucial for understanding the compound's reactivity and stability .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, the reduction of acylpyrroles has been shown to lead to the formation of different products depending on the reducing agents used, which implies that the compound of interest may also exhibit diverse reactivity under different conditions . Furthermore, the presence of a trifluoromethyl group in a pyrrole derivative can influence its reactivity, as seen in the synthesis of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, the presence of a trifluoromethyl group is known to increase the compound's lipophilicity, which could affect its biological activity . Additionally, the bioisosteric replacement of a carboxylic acid group with a pyrrole derivative has been shown to enhance the potency of aldose reductase inhibitors, suggesting that similar modifications in the compound of interest could lead to improved pharmacological profiles .

科学研究应用

晶体结构和分子分析

研究已经探索了类似于(4-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(2-(三氟甲基)苯基)甲酮的化合物的结构方面。例如,关于与该化合物相关的同形结构的研究表明,这些结构可能表现出广泛的无序性,这对晶体学分析和数据挖掘有影响(Swamy et al., 2013)。另一项研究专注于相关化合物的合成和晶体结构,使用FTIR、NMR光谱、质谱和X射线衍射等方法,提供了有关分子结构及其理化性质的见解(Huang et al., 2021)。

合成方法学

合成这种化合物的衍生物一直是研究的课题。一个例子是开发了一种高效的一锅法合成程序,用于相关化合物的合成,利用经济方法合成吡咯衍生物(Kaur & Kumar, 2018)。这样的研究有助于理解更高效和成本效益的复杂有机化合物合成方法。

潜在的生物活性

一些研究已经集中在与(4-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(2-(三氟甲基)苯基)甲酮结构相似的化合物的生物活性上。这些包括对抗菌和抗真菌活性的研究,表明这类化合物在药物化学中的潜在用途(Kumar et al., 2012),以及对其除草剂和杀虫剂活性的研究(Wang et al., 2015)。

计算机辅助分析和药物样性预测

已经进行了利用计算机辅助方法预测药物样性和研究相关化合物的抗菌和抗真菌性能的研究。这些研究有助于理解这些化合物的潜在药用应用(Pandya et al., 2019)。

安全和危害

The safety and hazards of a compound involve understanding its toxicity, flammability, and environmental impact. This can involve studying its MSDS (Material Safety Data Sheet) and conducting risk assessments.

未来方向

Future directions could involve studying potential applications for the compound, investigating its behavior under different conditions, or synthesizing derivatives of the compound.

属性

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-6-2-1-5-16(17)18(24)15-9-7-14(8-10-15)13-23-11-3-4-12-23/h1-10H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZUZAJVOIWYAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643042 |

Source

|

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone | |

CAS RN |

898764-43-7 |

Source

|

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

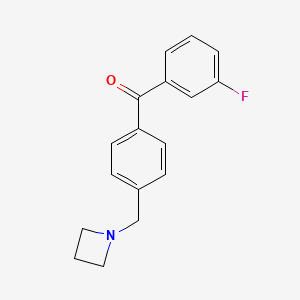

![Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325571.png)

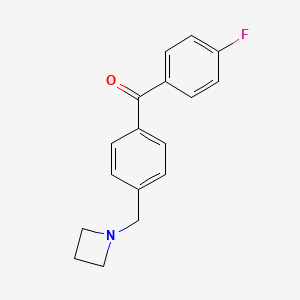

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)

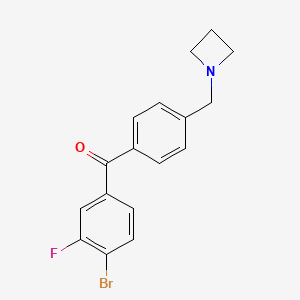

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)